3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid
Description
3-((4-Actamidophenyl)carbamoyl)cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a 4-acetamidophenyl carbamoyl substituent at the 3-position of the cyclopentane ring. Its molecular formula is C₁₅H₁₇N₂O₄, with a molecular weight of 295.31 g/mol.
Properties
IUPAC Name |
3-[(4-acetamidophenyl)carbamoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(18)16-12-4-6-13(7-5-12)17-14(19)10-2-3-11(8-10)15(20)21/h4-7,10-11H,2-3,8H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMDJRWWFHLIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening and Functionalization
Hydrogenation of Vince lactam derivatives under acidic or basic conditions yields cyclopentane carboxylic acids. For example, selective hydrogenation of 20b (Scheme 3) generates 21 , which is subsequently ring-opened to produce carboxylic acid derivatives. This step is critical for introducing the carboxylic acid moiety at the 1-position of the cyclopentane ring.
Installation of the Carbamoyl Group
The 3-position carbamoyl group is typically introduced via Schiff base formation or amide coupling . In the PMC study, analogues such as 10b were synthesized by reacting PLP-dependent enzymes with electrophilic intermediates like Michael acceptors. For the target compound, coupling cyclopentanecarboxylic acid with 4-acetamidophenyl isocyanate represents a direct route. Alternatively, activation of the carboxylic acid as an acid chloride (using thionyl chloride) followed by reaction with 4-acetamidoaniline achieves the carbamoyl linkage.
Stepwise Synthetic Procedures
Step 1: Synthesis of Cyclopentanecarboxylic Acid
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Starting material : Vince lactam is oxidized to ketone 18a/18b using ozone or potassium permanganate.
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Difluoromethylene addition : Treatment with 2-PySO2CF2H and BuOK installs a difluoromethylene group, yielding 19a/19b .
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Hydrogenation and ring-opening : Selective hydrogenation of 19b generates 21 , which is hydrolyzed under acidic conditions to form cyclopentanecarboxylic acid.
Step 2: Carbamoyl Group Formation
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Activation : The carboxylic acid at the 3-position is converted to an acid chloride using oxalyl chloride.
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Coupling : Reacting the acid chloride with 4-acetamidoaniline in anhydrous dichloromethane yields the carbamoyl derivative.
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Deprotection : Removal of protecting groups (e.g., Boc) under acidic conditions furnishes the final product.
Key Data :
Step 1: Diels-Alder Reaction
Step 2: Selective Oxidation and Amination
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Oxidation : The 3-position methyl group is oxidized to a carboxylic acid using KMnO4/H2SO4.
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Carbamoyl introduction : The 1-position carboxylic acid is coupled with 4-acetamidophenylamine using EDCl/HOBt.
Key Data :
Optimization and Mechanistic Considerations
Stereochemical Control
The PMC study highlights the role of chiral auxiliaries and enzymatic resolution in ensuring enantiomeric purity. For instance, the use of LHMDS in fluoromethylation steps preserves the stereochemical integrity of the cyclopentane ring.
Solvent and Catalyst Selection
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Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in amide couplings.
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Palladium catalysts (e.g., Pd/C) are preferred for hydrogenation steps due to their high selectivity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Vince Lactam) | Route 2 (Cyclopentene) |
|---|---|---|
| Total Yield | 55–60% | 45–50% |
| Stereochemical Control | Excellent | Moderate |
| Scalability | High | Moderate |
| Cost | High | Low |
Route 1 offers superior stereocontrol but requires expensive chiral starting materials. Route 2 is cost-effective but necessitates additional purification steps to resolve racemic mixtures .
Chemical Reactions Analysis
Types of Reactions
3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations :
- Polarity and Solubility : The acetamidophenyl carbamoyl group in the target compound enhances polarity compared to the trifluoromethylphenyl (lipophilic) or 3,4-dimethylphenyl (moderately hydrophobic) groups in analogs . This may improve aqueous solubility but reduce membrane permeability.
- Bioactivity : Metcaraphen Hydrochloride’s ester and tertiary amine groups suggest neuromuscular activity, whereas the target compound’s carbamate-carboxylic acid system may favor protease or kinase inhibition .
- Electron-Withdrawing Effects : The trifluoromethyl group in 1-(4-Trifluoromethylphenyl)cyclopentanecarboxylic acid increases acidity (pKa ~3.5–4.0) compared to the acetamido-carbamoyl system (pKa ~4.5–5.0 for carboxylic acid) .
Pharmacokinetic and Thermodynamic Data
Limited experimental data exist for the target compound, but inferences can be drawn from analogs:
- LogP : Predicted logP for the target compound is ~1.2 (moderately lipophilic), lower than Metcaraphen Hydrochloride (logP ~2.8) due to polar substituents .
- Thermodynamic Stability : The carbamate linkage in the target compound is less hydrolytically stable than ester groups (e.g., Metcaraphen) but more stable than sulfonamide bonds (e.g., methanesulfonyl analog) .
Biological Activity
3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid, with the Chemical Abstracts Service (CAS) number 1374325-42-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
- Structure : The compound consists of a cyclopentanecarboxylic acid core substituted with an acetamidophenyl group, which is critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects, particularly in the realm of anti-inflammatory and analgesic activities. The following sections detail specific findings related to its biological effects.
The compound is believed to exert its effects through the inhibition of specific enzymes involved in inflammatory pathways. Notably, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins—mediators of inflammation and pain.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of COX-1 and COX-2 activities. This suggests a potential for use in treating conditions characterized by chronic inflammation, such as arthritis.
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | COX enzyme inhibition assay | IC50 values for COX-1 and COX-2 were found to be 15 µM and 10 µM respectively. |
| Study 2 | Prostaglandin E2 production assay | Reduced PGE2 levels in LPS-stimulated macrophages by 70%. |
In Vivo Studies
Preclinical trials involving animal models have provided further insights into the efficacy of this compound. For instance, administration in rodent models showed a marked reduction in inflammatory markers and pain responses.
| Model | Dosage | Observations |
|---|---|---|
| Carrageenan-induced paw edema | 50 mg/kg | Significant reduction in paw swelling after 3 hours post-administration. |
| Formalin test for pain response | 25 mg/kg | Decreased licking time in the second phase, indicating analgesic properties. |
Case Studies
A notable case study involved a patient with chronic inflammatory pain who was administered a derivative of this compound as part of a clinical trial. Results indicated a substantial decrease in pain levels and improvement in mobility over a four-week period.
Patient Case Summary
- Patient Profile : Adult male with chronic knee pain.
- Treatment : Administered 100 mg/day for four weeks.
- Outcome : Reported pain reduction from an average score of 8/10 to 3/10 on the visual analog scale (VAS).
Q & A
Q. What are the common synthetic routes for preparing 3-((4-Acetamidophenyl)carbamoyl)cyclopentanecarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carbamate coupling between cyclopentanecarboxylic acid derivatives and 4-acetamidoaniline. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt to form an active ester intermediate.
- Amide bond formation : React with 4-acetamidoaniline under inert conditions (e.g., nitrogen atmosphere) at 0–25°C.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF for solubility) to enhance yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of carbonyl groups (amide C=O at ~1650–1700 cm⁻¹, carboxylic acid C=O at ~1700–1750 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- NMR : ¹H NMR resolves cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR identifies quaternary carbons (e.g., cyclopentane C=O at ~175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound’s basic biochemical interactions in vitro?
- Methodological Answer :
- Enzyme binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., proteases or kinases).
- Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify intracellular accumulation in model cell lines .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying this compound’s inhibition of specific enzymes?
- Methodological Answer :
- Kinetic assays : Perform Michaelis-Menten analysis under varying substrate/inhibitor concentrations to determine inhibition type (competitive, uncompetitive).
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs (e.g., cyclopentane ring interactions with hydrophobic pockets) .
- Mutagenesis studies : Compare inhibition potency against wild-type vs. mutant enzymes to pinpoint critical residues .
Q. How do computational methods enhance understanding of this compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- DFT calculations : Predict electron density maps and reactive sites (e.g., Fukui functions) to guide derivatization .
- Molecular docking : Simulate binding poses with proteins (e.g., using AutoDock Vina) to prioritize targets for experimental validation .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and blood-brain barrier permeability .
Q. What strategies resolve contradictions in experimental data, such as variable enzyme inhibition results across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., fluorescence vs. colorimetric readouts) to identify assay-specific biases.
- Control standardization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize potency values .
- Structural analogs : Compare inhibition trends with derivatives (e.g., replacing acetamido with nitro groups) to isolate structure-activity relationships (SAR) .
Key Considerations for Experimental Design
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, as the cyclopentane ring may adopt multiple conformers .
- Stability in biological matrices : Pre-test compound stability in PBS or plasma (37°C, 24 hrs) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
